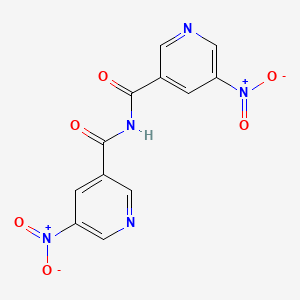
5-Nitro-N-(5-nitropyridine-3-carbonyl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitro-N-(5-nitropyridine-3-carbonyl)pyridine-3-carboxamide is a chemical compound that belongs to the class of nitropyridines. Nitropyridines are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of nitro groups and pyridine rings, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-N-(5-nitropyridine-3-carbonyl)pyridine-3-carboxamide typically involves the nitration of pyridine derivatives. One common method is the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent, which forms the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . The nitro group migrates from the 1-position to the 3-position through a [1,5] sigmatropic shift .
Industrial Production Methods
Industrial production of nitropyridine derivatives often involves similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification of the final product may involve crystallization, distillation, or chromatography techniques to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Nitro-N-(5-nitropyridine-3-carbonyl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
5-Nitro-N-(5-nitropyridine-3-carbonyl)pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Mecanismo De Acción
The mechanism of action of 5-Nitro-N-(5-nitropyridine-3-carbonyl)pyridine-3-carboxamide involves its interaction with molecular targets through its nitro and pyridine groups. The nitro groups can participate in redox reactions, while the pyridine rings can engage in π-π stacking interactions with aromatic residues in biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Nitropyridine: A simpler nitropyridine derivative with similar reactivity but fewer functional groups.
5-Nitropyridine-2-carboxylic acid: Another nitropyridine derivative with a carboxylic acid group at the 2-position.
2-Amino-5-nitropyridine: Contains an amino group at the 2-position and a nitro group at the 5-position.
Uniqueness
5-Nitro-N-(5-nitropyridine-3-carbonyl)pyridine-3-carboxamide is unique due to its dual nitro groups and the presence of both carbonyl and carboxamide functionalities. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
59290-46-9 |
|---|---|
Fórmula molecular |
C12H7N5O6 |
Peso molecular |
317.21 g/mol |
Nombre IUPAC |
5-nitro-N-(5-nitropyridine-3-carbonyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H7N5O6/c18-11(7-1-9(16(20)21)5-13-3-7)15-12(19)8-2-10(17(22)23)6-14-4-8/h1-6H,(H,15,18,19) |
Clave InChI |
XRWBRMQHWXGHCG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC=C1[N+](=O)[O-])C(=O)NC(=O)C2=CC(=CN=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















